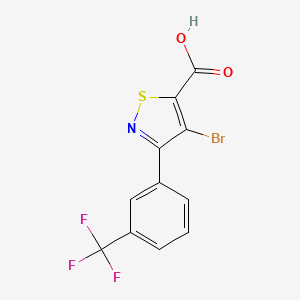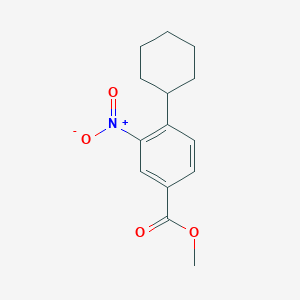
N,N,4-trideuterio-2,3-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,4-trideuterio-2,3-dimethylaniline: is a deuterated derivative of 2,3-dimethylaniline, an organic compound that belongs to the class of aromatic amines. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: The compound can be synthesized by alkylating aniline with deuterated methyl iodide (CD3I) under basic conditions. The reaction typically involves heating aniline with CD3I in the presence of a base such as potassium carbonate.
Deuterium Exchange: Another method involves the deuterium exchange of 2,3-dimethylaniline with deuterium oxide (D2O) in the presence of a catalyst. This process replaces the hydrogen atoms with deuterium atoms.
Industrial Production Methods: The industrial production of N,N,4-trideuterio-2,3-dimethylaniline is similar to that of its non-deuterated counterpart, involving large-scale alkylation reactions with deuterated reagents. The process requires stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N,4-trideuterio-2,3-dimethylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form deuterated derivatives of aniline.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Deuterated nitroso or nitro compounds.
Reduction: Deuterated aniline derivatives.
Substitution: Deuterated nitro, sulfonic, or halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Isotope Labeling: Used as a tracer in reaction mechanisms and kinetic studies due to the presence of deuterium atoms.
NMR Spectroscopy: Deuterium atoms provide distinct signals in NMR spectroscopy, aiding in structural elucidation.
Biology:
Metabolic Studies: Used to study metabolic pathways and enzyme mechanisms by tracking the deuterium atoms.
Medicine:
Pharmacokinetics: Helps in understanding the pharmacokinetics of drugs by replacing hydrogen with deuterium, which can alter the metabolic stability of the compound.
Industry:
Material Science: Used in the development of deuterated materials with unique properties for various industrial applications.
Mecanismo De Acción
The mechanism of action of N,N,4-trideuterio-2,3-dimethylaniline involves its interaction with molecular targets through its aromatic amine group. The presence of deuterium atoms can influence the compound’s reactivity and interaction with enzymes and receptors. The pathways involved include:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, altering their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
N,N-dimethylaniline: The non-deuterated counterpart with similar chemical structure but different physical properties.
2,3-dimethylaniline: Another non-deuterated analog with similar reactivity but different isotopic composition.
Uniqueness:
Isotopic Labeling: The presence of deuterium atoms makes N,N,4-trideuterio-2,3-dimethylaniline unique for isotopic labeling studies.
Altered Reactivity: The deuterium atoms can alter the compound’s reactivity and stability, making it useful in specific scientific applications.
Propiedades
Fórmula molecular |
C8H11N |
|---|---|
Peso molecular |
124.20 g/mol |
Nombre IUPAC |
N,N,4-trideuterio-2,3-dimethylaniline |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3/i4D/hD2 |
Clave InChI |
VVAKEQGKZNKUSU-JJBFAFJOSA-N |
SMILES isomérico |
[2H]C1=CC=C(C(=C1C)C)N([2H])[2H] |
SMILES canónico |
CC1=C(C(=CC=C1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



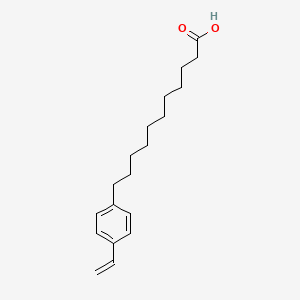
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)

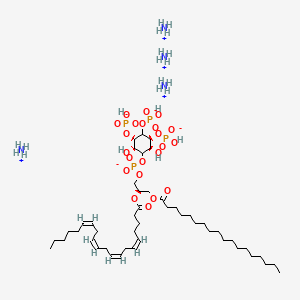
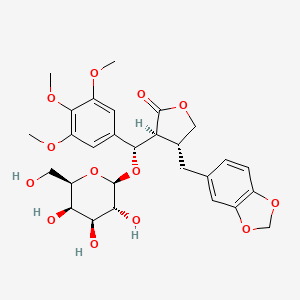

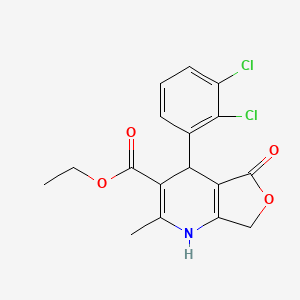

![N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate](/img/structure/B13407295.png)
![2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid](/img/structure/B13407303.png)
![2,2,2-trifluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13407313.png)
